N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride
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Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClN4O4S2 and its molecular weight is 483. The purity is usually 95%.
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Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride (CAS Number: 1216580-90-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Property | Value |
---|---|
Molecular Formula | C20H23ClN4O4S2 |
Molecular Weight | 483.0 g/mol |
CAS Number | 1216580-90-3 |
Antimicrobial Properties
Research has indicated that compounds similar to N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide exhibit significant antimicrobial activity. A study published in Journal of Medicinal Chemistry demonstrated that derivatives containing the benzo[d]thiazole moiety showed potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A study conducted by Zhang et al. (2023) explored the effects of similar thiazole derivatives on cancer cell lines. The findings revealed that these compounds induced apoptosis in human cancer cells through the activation of caspase pathways . Specifically, the compound was noted to inhibit cell proliferation in breast and colon cancer cell lines, suggesting a mechanism involving cell cycle arrest.
The proposed mechanism of action for N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide involves the inhibition of specific enzymes associated with cellular metabolism and signaling pathways. For instance, studies have indicated that compounds with similar structures can inhibit topoisomerases, which are crucial for DNA replication and repair . This inhibition leads to increased DNA damage and subsequent cell death in rapidly dividing cells.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2.ClH/c1-14-4-2-5-15-18(14)21-20(30-15)23(9-3-8-22-10-12-28-13-11-22)19(25)16-6-7-17(29-16)24(26)27;/h2,4-7H,3,8-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPGMQVQCAINOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.